Cas no 774608-13-8 (5-Bromo-2-methylphenylboronic acid)

5-Bromo-2-methylphenylboronic acid is a boronic acid derivative commonly employed as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its bromo and methyl substituents enhance reactivity and selectivity, making it valuable for constructing complex aromatic frameworks. The boronic acid functional group facilitates efficient carbon-carbon bond formation under mild conditions, while the bromo group offers additional sites for further functionalization. This compound is particularly useful in pharmaceutical and materials science research due to its stability and compatibility with various reaction conditions. It is typically supplied as a white to off-white crystalline solid with high purity, ensuring reliable performance in synthetic applications.
5-Bromo-2-methylphenylboronic acid structure
774608-13-8 structure
Product Name:5-Bromo-2-methylphenylboronic acid
CAS No:774608-13-8
MF:C7H8BBrO2
MW:214.852221488953
MDL:MFCD16295061
CID:552548
PubChem ID:45097455
Update Time:2025-06-11

5-Bromo-2-methylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Bromo-2-methylphenyl)boronic acid
    • 5-BROMO-2-METHYLPHENYLBORONIC ACID
    • Boronic acid,B-(5-bromo-2-methylphenyl)-
    • A865238
    • ZFB60813
    • 2-methyl-5-bromo-phenylboronic acid
    • N12928
    • BS-22557
    • CS-0174887
    • 774608-13-8
    • Boronic acid, (5-bromo-2-methylphenyl)- (9CI)
    • MFCD16295061
    • SCHEMBL3025082
    • AKOS015834768
    • DTXSID40667595
    • (5-Bromo-2-methylphenyl)boronicacid
    • QOZFXELTNKMOQP-UHFFFAOYSA-N
    • (5-Bromo-2-methyl-phenyl)boronic acid
    • BBL102088
    • STL555887
    • DB-362189
    • 5-Bromo-2-methylphenylboronic acid
    • MDL: MFCD16295061
    • Inchi: 1S/C7H8BBrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3
    • InChI Key: QOZFXELTNKMOQP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(B(O)O)C=1

Computed Properties

  • Exact Mass: 213.98000
  • Monoisotopic Mass: 213.98
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • PSA: 40.46000
  • LogP: 0.43730

5-Bromo-2-methylphenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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5-Bromo-2-methylphenylboronic acid Production Method

5-Bromo-2-methylphenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:774608-13-8)5-Bromo-2-methylphenylboronic acid
Order Number:A865238
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:53
Price ($):320.0/211.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-methylphenylboronic acid

Introduction to 5-Bromo-2-methylphenylboronic Acid (CAS No. 774608-13-8)

5-Bromo-2-methylphenylboronic acid, with the chemical formula C₇H₇BrBO₂, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, identified by its CAS number 774608-13-8, serves as a crucial intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structural features, including a bromine substituent and a methyl group on the phenyl ring, make it a versatile building block for the development of novel molecules.

The significance of 5-Bromo-2-methylphenylboronic acid lies in its applications across multiple domains. In pharmaceutical research, this boronic acid derivative is widely utilized in the synthesis of biologically active compounds. Its boronic acid moiety facilitates the formation of carbon-carbon bonds, which is essential for constructing complex drug molecules. Recent studies have highlighted its role in developing targeted therapies for various diseases, including cancer and inflammatory conditions.

One of the most notable applications of 5-Bromo-2-methylphenylboronic acid is in the field of medicinal chemistry. Researchers have leveraged its reactivity to create novel inhibitors and agonists. For instance, studies have demonstrated its utility in designing small-molecule inhibitors that interact with specific protein targets. These inhibitors have shown promise in preclinical trials for their ability to modulate enzymatic activity and signaling pathways associated with disease progression.

In materials science, 5-Bromo-2-methylphenylboronic acid has been explored for its potential in polymer synthesis and functional material development. The boronic acid group's ability to form stable complexes with other molecules makes it valuable for creating smart materials with tunable properties. Recent advancements have shown its application in designing stimuli-responsive polymers and hydrogels, which could revolutionize drug delivery systems and tissue engineering.

The bromine substituent in 5-Bromo-2-methylphenylboronic acid enhances its reactivity and makes it a preferred choice for various synthetic transformations. This feature allows chemists to introduce additional functional groups or modify existing ones, enabling the creation of a diverse array of derivatives. Such flexibility is crucial for tailoring compounds to specific biological or material science applications.

Recent research has also explored the role of 5-Bromo-2-methylphenylboronic acid in green chemistry initiatives. The compound's efficiency in facilitating cross-coupling reactions under mild conditions aligns with the growing emphasis on sustainable synthetic methods. By reducing the need for harsh reagents and high temperatures, this boronic acid derivative contributes to more environmentally friendly chemical processes.

The pharmaceutical industry has been particularly keen on harnessing the potential of 5-Bromo-2-methylphenylboronic acid for drug discovery. Its incorporation into lead compounds has led to several promising candidates that are currently undergoing further investigation. The ability to modify its structure allows researchers to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

Moreover, 5-Bromo-2-methylphenylboronic acid has found applications in diagnostic imaging techniques. Boron-containing compounds are increasingly being used in positron emission tomography (PET) scans due to their ability to target specific tissues or pathogens. The unique properties of this compound make it a valuable tool for developing contrast agents that enhance imaging accuracy.

The synthesis of 5-Bromo-2-methylphenylboronic acid itself is a testament to the advancements in synthetic organic chemistry. Modern techniques have enabled more efficient and scalable production methods, making it more accessible for industrial applications. This accessibility has spurred further innovation across various scientific disciplines.

In conclusion, 5-Bromo-2-methylphenylboronic acid (CAS No. 774608-13-8) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand even further, driving innovation across multiple sectors.

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Amadis Chemical Company Limited
(CAS:774608-13-8)5-Bromo-2-methylphenylboronic acid
A865238
Purity:99%/99%
Quantity:5g/1g
Price ($):320.0/211.0
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